Ac-DMQD-AMC is classified as a synthetic peptide substrate. It is derived from the natural substrates of caspases, specifically designed to be cleaved by caspase-3. The compound's structure incorporates an acetyl group at the N-terminus, which enhances its stability and cellular permeability, making it suitable for in vitro studies.
The synthesis of Ac-DMQD-AMC typically involves solid-phase peptide synthesis (SPPS), a well-established method for producing peptides. This process allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The technical details of the synthesis include:
Ac-DMQD-AMC is primarily used in assays to measure caspase-3 activity. Upon cleavage by caspase-3, the fluorogenic substrate releases the 7-amino-4-methylcoumarin moiety, which fluoresces upon excitation. The reaction can be summarized as:
The fluorescence intensity correlates with the amount of active caspase-3 present in the sample, allowing quantitative analysis of apoptosis.
The mechanism of action for Ac-DMQD-AMC involves its interaction with caspase-3 during apoptosis:
This process provides insights into apoptotic pathways and can be used to assess drug efficacy in inducing apoptosis.
Ac-DMQD-AMC has several applications in scientific research:
Ac-DMQD-AMC (Ac-Asp-Met-Gln-Asp-7-amino-4-methylcoumarin) is a fluorogenic tetrapeptide substrate engineered for selective caspase-3 detection. Its design capitalizes on caspase-3’s intrinsic substrate cleavage preference for aspartic acid (Asp) at the P1 and P4 positions. The DMQD sequence (Asp-Met-Gln-Asp) mirrors endogenous caspase-3 cleavage motifs in cellular targets like poly(ADP-ribose) polymerase (PARP). Upon caspase-3–mediated hydrolysis at the C-terminal Asp-AMC bond, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, yielding a quantifiable fluorescent signal (excitation 340–360 nm, emission 440–460 nm) [4] [9]. This specificity arises from:
Table 1: Caspase Substrate Specificity Profiles
Substrate | Target Caspase | Cleavage Sequence | Relative Activity vs. Caspase-3 |
---|---|---|---|
Ac-DMQD-AMC | Caspase-3 | Asp-Met-Gln-Asp | 100% (Reference) |
Ac-DEVD-AMC | Caspase-3/7 | Asp-Glu-Val-Asp | 85–95% |
Ac-VEID-AMC | Caspase-6 | Val-Glu-Ile-Asp | <5% |
Ac-IETD-AMC | Caspase-8 | Ile-Glu-Thr-Asp | <2% |
Quantifying caspase-3 activity via Ac-DMQD-AMC relies on real-time kinetic assays correlating fluorescence intensity with enzymatic turnover. Key parameters include:
Table 2: Kinetic Parameters of Ac-DMQD-AMC Hydrolysis
Parameter | Value | Conditions | Biological Relevance |
---|---|---|---|
K~m~ | 12 ± 3 μM | 25°C, pH 7.2 | Substrate affinity |
k~cat~ | 1.05 ± 0.15 s⁻¹ | 25°C, pH 7.2 | Catalytic turnover |
k~cat~/K~m~ | 87,500 M⁻¹s⁻¹ | 25°C, pH 7.2 | Catalytic efficiency |
Detection Limit | 0.2 nM | Fluorometric assay | Apoptosis detection sensitivity |
The molecular interactions governing Ac-DMQD-AMC’s specificity for caspase-3 involve atomic-level complementarity within the enzyme’s active site:
Table 3: Key Structural Interactions in Caspase-3/Ac-DMQD-AMC Complex
Residue Position | Subsite | Interaction Type | Functional Impact |
---|---|---|---|
P1 Asp (D) | S1 | Salt bridge with Arg64 | Anchors substrate; orients cleavage |
P2 Met (M) | S2 | Hydrophobic with Val266 | Enhances binding affinity |
P3 Gln (Q) | S3 | H-bond with Ser249 | Stabilizes substrate conformation |
P4 Asp (D) | S4 | Electrostatic with Arg207 | Dictates caspase-3 selectivity |
AMC group | S1' | H-bond with Gly238 | Positions scissile bond |
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